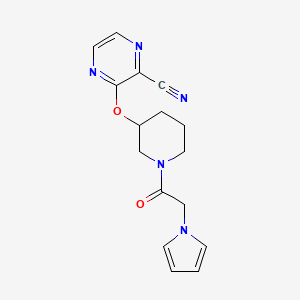

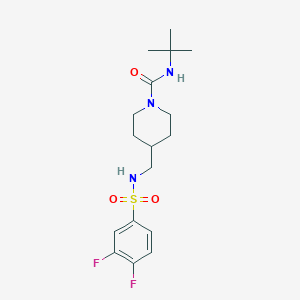

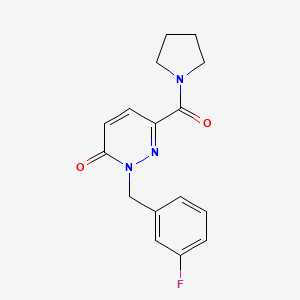

![molecular formula C18H10N4 B2738998 9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine CAS No. 66215-08-5](/img/structure/B2738998.png)

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is a complex compound with a molecular formula of C18H10N4 . It has an average mass of 282.299 Da and a monoisotopic mass of 282.090546 Da .

Synthesis Analysis

The synthesis of similar compounds, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis

The molecular structure of “9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine” is complex, with a large aromatic system and multiple nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as triazines and tetrazines, often involve inverse electron-demand Diels–Alder reactions . These reactions can lead to the formation of mono-, di-, and triazines with functional substituents from both the initial azine and the dienophile .Scientific Research Applications

Reaction with 2-(2-Aminoethyl)pyridine

PAAT was formed by a reaction of 2-(2-aminoethyl)pyridine and acenaphthenequinone in the presence of ZnCl2 . This reaction led to the formation of a new compound, which was further investigated for its redox properties .

Redox Properties Investigation

The redox properties of the compound formed from the reaction of PAAT with 2-(2-aminoethyl)pyridine were investigated using voltammetry . The measured potential values for reduction and oxidation peaks correspond to acenaphthene-based ligands .

Synthesis of 9-(alkylthio)-Acenaphtho Derivatives

PAAT is used in the synthesis of 9-(alkylthio)-Acenaphtho derivatives . These derivatives have been reported to have antitumor properties .

Cytotoxic Activity

Some of the derivatives of PAAT have shown cytotoxic activity against different human cancerous cell lines . This makes PAAT a potential candidate for the development of new anticancer drugs .

Molecular Docking Studies

Molecular docking studies have been performed on PAAT and its derivatives to confirm their apoptosis-inducing activity via the Bcl-2 protein . The outcomes of these studies can be helpful in future targeting of Bcl-2 with the aim of developing apoptosis-inducing agents .

Interaction with Double Stranded DNA

Development of a QSAR equation indicated that electron withdrawing groups on the pyridine ring promoted the interaction with double stranded DNA .

Mechanism of Action

Future Directions

properties

IUPAC Name |

13-pyridin-2-yl-11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4/c1-2-10-19-14(9-1)18-20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(16)21-22-18/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZLITGWKYIHSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

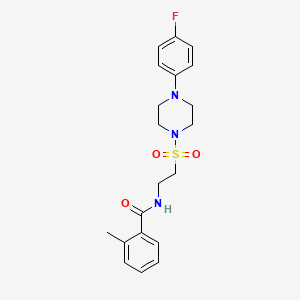

![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)

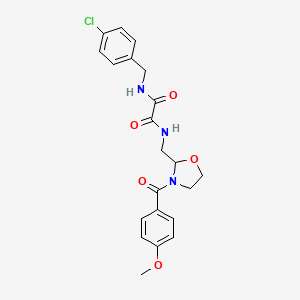

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

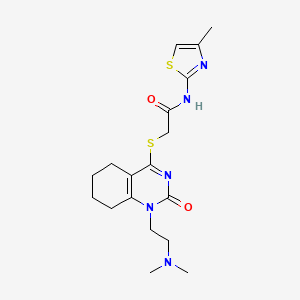

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)